molecular formula C23H21FN2O2S B2678830 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922913-34-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2678830
CAS RN: 922913-34-6
M. Wt: 408.49
InChI Key: OXLJNTDQXZVVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Indole-Based Scaffolds : Research into indole-based compounds has led to the synthesis of novel scaffolds combining oxadiazole and butanamide structures. These compounds have been evaluated for their urease inhibition potential, indicating significant inhibitory activities. This suggests the compound's relevance in designing therapeutic agents targeting specific enzymatic pathways (Nazir et al., 2018).

Chemical Synthesis and Characterization

  • New Types of Propionamide Derivatives : The exploration of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has shown promising antibacterial and antifungal activities. Such studies highlight the compound's role in generating new antimicrobial agents, underlining its importance in addressing resistance issues (Helal et al., 2013).

Potential Anticancer Activity

  • Benzothiazole Acylhydrazones as Anticancer Agents : The synthesis of new benzothiazole acylhydrazones has been investigated for their potential anticancer activity. This research indicates the compound's utility in developing new therapeutic agents with targeted anticancer properties (Osmaniye et al., 2018).

Antimicrobial Applications

  • Linezolid-Like Molecules : The synthesis and evaluation of linezolid-like molecules, including modifications to the propionamide structure, have demonstrated significant antimicrobial activities. This suggests the compound's potential in creating new antibiotics to combat resistant bacterial strains (Başoğlu et al., 2012).

Coordination Polymers for Environmental Applications

  • Construction of Cadmium Coordination Polymers : Research into cadmium-based coordination polymers using carboxy-2-thiophenecarboxylate derivatives has contributed to the development of materials with unique structures and properties. Such studies are relevant for applications in sensing and environmental remediation (Li et al., 2018).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S/c1-2-26-20-13-12-19(17-5-3-6-18(22(17)20)23(26)28)25-21(27)7-4-14-29-16-10-8-15(24)9-11-16/h3,5-6,8-13H,2,4,7,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLJNTDQXZVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.